molecular formula C12H16O2 B3232707 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde CAS No. 134435-50-0

2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde

Cat. No.: B3232707
CAS No.: 134435-50-0
M. Wt: 192.25 g/mol
InChI Key: AOOOBEMEULXITJ-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a methoxy group at the 4-position and an isopropyl substituent at the 3-position of the phenyl ring, with an acetaldehyde side chain at the 2-position. This structural configuration imparts unique physicochemical properties, including moderate hydrophobicity and electronic effects due to the electron-donating methoxy group.

Properties

IUPAC Name

2-(4-methoxy-3-propan-2-ylphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11-8-10(6-7-13)4-5-12(11)14-3/h4-5,7-9H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOBEMEULXITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CC=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of 2-(3-Isopropyl-4-methoxyphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane. This reaction typically requires the presence of a molecular sieve and Celite to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The presence of the isopropyl and methoxy groups can influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Aromatic Acetaldehyde Derivatives

  • This may increase reactivity in nucleophilic additions compared to the isopropyl variant .
  • Benzeneacetaldehyde, 2,5-dimethoxy : Contains two methoxy groups at the 2- and 5-positions, increasing electron density on the aromatic ring and altering solubility. This compound may exhibit stronger intermolecular interactions, influencing crystallization behavior .
  • 1-(3-Ethyl-4-methoxyphenyl)propan-2-one : A ketone analogue with an ethyl group instead of isopropyl. The ketone functionality reduces electrophilicity compared to the aldehyde, impacting reactivity in condensation reactions .

Aliphatic and Cyclic Aldehydes

  • (Z)- and (E)-DMCHA [(Z/E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde]: Cyclic aliphatic aldehydes with a dimethylcyclohexylidene group. These compounds exhibit distinct fragmentation patterns (e.g., m/z 152(79), 137(61)) in mass spectrometry compared to the aromatic target compound, reflecting differences in stability and ring strain .
  • Acetaldehyde (CH₃CHO): A simple aldehyde with high volatility and reactivity. It is a key contributor to wine aromas (e.g., fruity, nutty notes) and forms adducts with proteins and nucleosides . The aromatic substituents in 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde likely reduce its volatility and increase environmental persistence compared to acetaldehyde .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Volatility Stability Notes
This compound ~206.3 Methoxy, isopropyl, aldehyde Low Stabilized by aromatic resonance; resistant to auto-oxidation
(Z)-DMCHA ~168.3 Cyclohexylidene, aldehyde Moderate Prone to isomerization (Z/E interconversion)
Acetaldehyde 44.05 Aldehyde High Rapid oxidation to acetic acid; decomposes under heat

Reactivity and Degradation Pathways

  • Adduct Formation : Like acetaldehyde, the target compound’s aldehyde group can form covalent adducts with nucleophiles (e.g., proteins, DNA), but steric hindrance from the isopropyl group may slow reaction kinetics compared to smaller aldehydes .
  • Thermal Decomposition : Under heat, acetaldehyde decomposes to paraldehyde and acetic acid , whereas the aromatic compound’s stability may result in alternative pathways, such as demethoxylation or ring oxidation.

Biological Activity

Overview

2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde is an organic compound characterized by its unique molecular structure, which includes an aldehyde group attached to a phenyl ring with isopropyl and methoxy substituents. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • Functional Groups : Aldehyde, methoxy, isopropyl

The biological activity of this compound primarily stems from its reactivity as an aldehyde. The aldehyde group can undergo various chemical reactions, including:

  • Oxidation : Converts to the corresponding carboxylic acid.
  • Reduction : Forms the corresponding alcohol.
  • Nucleophilic Addition : Reacts with nucleophiles to form hemiacetals and acetals, which can influence its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Compounds derived from this aldehyde have shown potent antiproliferative effects against various cancer cell lines, with some exhibiting GI50 values below 1 µM, indicating strong growth inhibition .
  • Mechanism of Action in Cancer Cells : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell cycle regulation and programmed cell death. For example, activation of caspase-3 was observed in treated cells, suggesting a mechanism involving apoptosis .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The presence of the methoxy group could enhance its interaction with microbial membranes or enzymes, although specific studies are still needed to elucidate these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerGI50 < 1 µM in multiple cell lines
Apoptosis InductionIncreased caspase-3 activation
AntimicrobialPreliminary indications of activity

Applications in Research and Industry

The unique structure and biological activities of this compound make it a valuable compound for further research:

  • Drug Development : Its derivatives are being explored for potential therapeutic applications in oncology.
  • Chemical Synthesis : As an intermediate, it can facilitate the synthesis of more complex organic molecules, particularly in medicinal chemistry and the development of new pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or formylation of 3-isopropyl-4-methoxyphenyl precursors. For example, substituted benzaldehydes can be synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (60–80°C) to introduce the aldehyde group . Catalytic hydrogenation or oxidation of corresponding alcohols may also be employed, requiring inert atmospheres (N₂/Ar) and Pd/C or CrO₃ catalysts. Yield optimization depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane vs. THF), and temperature gradients .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and aromatic substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 206.13 g/mol) and isotopic patterns. Fourier-transform infrared spectroscopy (FTIR) identifies the aldehyde C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients is recommended .

Q. How should researchers handle stability and storage of this aldehyde to prevent degradation?

  • Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (argon) at –20°C in amber vials. Stabilize solutions with antioxidants like BHT (0.1% w/v) in anhydrous solvents (e.g., DMSO). Monitor degradation via periodic NMR or TLC (Rf shifts indicate aldehyde oxidation to carboxylic acids) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/– bacteria, fungi). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis markers .

Advanced Research Questions

Q. How can theoretical frameworks resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?

  • Methodological Answer : Apply computational chemistry (DFT calculations) to model electron density maps and predict regioselectivity in reactions. For bioactivity discrepancies, use molecular docking (AutoDock Vina) to assess binding affinities to target proteins (e.g., kinase inhibitors). Cross-validate with in vitro assays and adjust hypotheses iteratively .

Q. What strategies improve stereochemical control during synthesis of derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions). Monitor enantiomeric excess via chiral HPLC or polarimetry. For diastereomers, optimize solvent polarity (e.g., hexane/EtOAc) in column chromatography .

Q. How can this compound be integrated into membrane separation technologies or catalytic systems?

  • Methodological Answer : Functionalize the aldehyde group with amines to create Schiff base ligands for metal-organic frameworks (MOFs). Test gas separation efficiency (e.g., CO₂/N₂) via breakthrough experiments. In catalysis, immobilize Pd nanoparticles on aldehyde-modified silica gel for Suzuki-Miyaura coupling; characterize via TEM and XPS .

Q. What computational models predict the compound’s reactivity in novel environments (e.g., ionic liquids)?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS) to study solvation effects in ionic liquids ([BMIM][PF₆]). Calculate activation energies (Gaussian 16) for nucleophilic attacks under varying dielectric constants. Validate predictions with kinetic studies (UV-Vis monitoring of reaction progress) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.